molecular formula C7H4N4 B1400448 1H-Pyrazolo[4,3-b]pyridine-5-carbonitrile CAS No. 1033772-22-3

1H-Pyrazolo[4,3-b]pyridine-5-carbonitrile

Cat. No. B1400448
CAS RN: 1033772-22-3
M. Wt: 144.13 g/mol
InChI Key: NIVLQFQUYUXUGN-UHFFFAOYSA-N
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Description

1H-Pyrazolo[3,4-b]pyridine-5-carbonitrile is a chemical compound with the empirical formula C7H4N4 and a molecular weight of 144.13 . It is a solid substance .


Synthesis Analysis

A new pathway for the synthesis of pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline at room temperature under ethanol in the presence of amorphous carbon-supported sulfonic acid (AC-SO3H) as the catalyst has been introduced . This method provided the desired products with moderate to good yields .


Molecular Structure Analysis

The molecular structure of 1H-Pyrazolo[3,4-b]pyridine-5-carbonitrile is characterized by the presence of a pyrazolo[3,4-b]pyridine core . The SMILES string representation of the molecule is N#Cc1cnc2[nH]ncc2c1 .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

1H-Pyrazolo[4,3-b]pyridine-5-carbonitrile: serves as a key building block in the synthesis of heterocyclic compounds. Its structure is pivotal in creating new molecules that exhibit a wide range of biological activities. The compound’s ability to undergo various chemical reactions makes it a versatile precursor for synthesizing complex heterocycles .

Biomedical Research

In the realm of biomedical research, this compound has been utilized to develop potential therapeutic agents. Its structural similarity to purine bases—adenine and guanine—allows it to interact with biological systems in ways that can be harnessed for drug development, particularly in the design of kinase inhibitors which are crucial in cancer therapy .

Antiviral Agents

Research has explored the use of 1H-Pyrazolo[4,3-b]pyridine-5-carbonitrile derivatives as antiviral agents. Specifically, modifications of this compound have shown efficacy against Vaccinia virus, suggesting potential applications in treating viral infections .

Safety And Hazards

The safety information available indicates that 1H-Pyrazolo[3,4-b]pyridine-5-carbonitrile may be harmful if swallowed (Hazard Statements H302) . It is classified as Acute Tox. 4 Oral .

Future Directions

Pyrazolo[3,4-b]pyridine derivatives have been evaluated for their potential as TRK inhibitors, which are important for the treatment of cancers . Therefore, further exploration of these compounds, including 1H-Pyrazolo[4,3-b]pyridine-5-carbonitrile, could be a promising direction for future research .

properties

IUPAC Name

1H-pyrazolo[4,3-b]pyridine-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4N4/c8-3-5-1-2-6-7(10-5)4-9-11-6/h1-2,4H,(H,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIVLQFQUYUXUGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=NN2)N=C1C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20733883
Record name 1H-Pyrazolo[4,3-b]pyridine-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20733883
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H-Pyrazolo[4,3-b]pyridine-5-carbonitrile

CAS RN

1033772-22-3
Record name 1H-Pyrazolo[4,3-b]pyridine-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20733883
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 4-hydroxy-1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-pyrazolo[4,3-b]pyridinium (1.59 g, 6 mmol) in DCM (130 mL) was added TMSCN (1.13 mL, 9 mmol). After 5 min at rt, (Me)2N(C(O)Cl (0.83 mL, 9 mmol) was added. The reaction mixture was stirred at rt for 4 days, after which it was diluted with DCM, washed with brine, and dried. Concentration followed by purification through column afforded 1H-pyrazolo[4,3-b]pyridine-5-carbonitrile (1 g, 61%).
Name
4-hydroxy-1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-pyrazolo[4,3-b]pyridinium
Quantity
1.59 g
Type
reactant
Reaction Step One
Name
Quantity
1.13 mL
Type
reactant
Reaction Step One
Name
Quantity
130 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the key structural features of the investigated 1H-Pyrazolo[4,3-b]pyridine-5-carbonitrile derivatives and how do they influence their optical properties?

A1: The research delves into 1H-Pyrazolo[4,3-b]pyridine-5-carbonitrile derivatives featuring various substituents, including bromine, thiophene, and phenyl groups [, , ]. These modifications significantly impact the compounds' electron distribution and conjugation, ultimately influencing their optical band gap and absorption/emission characteristics. For instance, the presence of the methoxy and hydroxy phenyl groups in one study [] led to variations in the observed optical properties.

Q2: How do the researchers characterize the synthesized 1H-Pyrazolo[4,3-b]pyridine-5-carbonitrile derivatives?

A2: The studies utilize a combination of techniques to characterize the synthesized compounds. These include:

  • Spectroscopic analysis: UV-Vis spectroscopy is employed to determine optical band gaps and assess the compounds' light absorption properties [, , ].
  • Junction characteristics: The researchers investigate the electrical properties of the compounds by fabricating and characterizing junctions, providing insights into their potential for device applications [, ].

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